molecular formula C20H25N5O2S B2918388 (4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-1H-pyrazol-3-yl)methanone CAS No. 1203251-69-7

(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-1H-pyrazol-3-yl)methanone

Cat. No.: B2918388
CAS No.: 1203251-69-7
M. Wt: 399.51
InChI Key: TVKXICMMLOEFRU-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a benzothiazole core substituted with an ethoxy group at position 6, a piperazine ring linked via a methanone bridge, and a 1-isopropylpyrazole moiety. Such structural motifs are frequently associated with diverse bioactivities, including antiparasitic, anticancer, and antimicrobial properties.

Properties

IUPAC Name

[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-4-27-15-5-6-16-18(13-15)28-20(21-16)24-11-9-23(10-12-24)19(26)17-7-8-25(22-17)14(2)3/h5-8,13-14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKXICMMLOEFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NN(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-1H-pyrazol-3-yl)methanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 2-ethoxybenzo[d]thiazole.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting the benzo[d]thiazole derivative with piperazine in the presence of a suitable solvent like ethanol.

    Pyrazole Ring Introduction: The pyrazole ring is synthesized separately by reacting hydrazine with acetylacetone to form 1-isopropyl-1H-pyrazole.

    Final Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group on the benzo[d]thiazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Oxidation of the ethoxy group can yield a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group can produce an alcohol derivative.

    Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic uses.

Medicine

The compound is of particular interest in medicinal chemistry for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The benzo[d]thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the pyrazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound shares structural similarities with several analogs reported in the literature, differing primarily in substituents and heterocyclic systems. Key examples include:

Table 1: Structural Comparison of Methanone-Linked Piperazine Derivatives
Compound Name / ID Core Heterocycle Substituents on Benzothiazole/Imidazole Piperazine Modification Bioactivity (If Reported)
Target Compound Benzothiazole 6-Ethoxy 1-Isopropylpyrazole Not explicitly reported
(6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) Imidazo-pyridine 6-Chloro, 2-methyl Triazole-linked nitro/methoxy phenyl Antileishmanial activity
(2,7-Dimethylimidazo-[1,2-a]-pyridin-3-yl)(4-(2-(4-propyl-1H-1,2,3-triazol-1-yl)-ethyl)-piperazin-1-yl)-methanone (10a) Imidazo-pyridine 2,7-Dimethyl Triazole-ethyl Antitrypanosomal activity
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (S1) Benzothiazole 6-Methyl Pyrazoline Antidepressant potential
(4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone (w3) Pyrimidine Chloro, triazole 4-Methylpiperazine Kinase inhibition (implied)
Key Observations:

Benzothiazole vs. Imidazo-Pyridine Cores : The target compound’s benzothiazole core (vs. imidazo-pyridine in ) may alter electron distribution and binding affinity. Ethoxy substitution at position 6 contrasts with chloro or methyl groups in analogs, impacting solubility and steric effects.

Bioactivity Trends : Analogs with nitro/methoxy substituents (e.g., 8p ) exhibit antiparasitic activity, while pyrazoline derivatives (e.g., S1 ) show CNS-related effects. The target compound’s bioactivity remains unexplored but may align with these trends.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The ethoxy group in the target compound likely increases logP compared to methoxy or chloro analogs, enhancing passive diffusion but risking higher plasma protein binding.
  • Molecular Weight : At ~400–450 g/mol (estimated), the compound falls within the acceptable range for drug-likeness, similar to analogs in .
  • Synthetic Complexity : The presence of a 1-isopropylpyrazole moiety may introduce challenges in regioselective synthesis compared to triazole or pyrazoline derivatives .

Biological Activity

The compound (4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-1H-pyrazol-3-yl)methanone , commonly referred to by its IUPAC name, exhibits significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

  • Molecular Formula : C22H25N3O4S2
  • Molecular Weight : 459.6 g/mol
  • CAS Number : 897470-57-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of benzothiazole compounds exhibit antimicrobial properties. The presence of the piperazine moiety enhances the interaction with microbial targets, potentially leading to effective treatments against various pathogens.
  • Antiproliferative Effects :
    • Research has shown that compounds similar to this one can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation. For instance, a related compound demonstrated strong cytotoxicity against hepatoma cells, suggesting that this class of compounds may be effective in cancer therapy .
  • Neuropharmacological Potential :
    • The piperazine structure is known for its role in antipsychotic medications. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, indicating potential applications in treating psychiatric disorders.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Induction of Apoptosis : The compound may activate caspase pathways leading to programmed cell death in malignant cells. This process is often mediated by ROS accumulation and mitochondrial dysfunction, which disrupts the mitochondrial membrane potential (MMP) and activates downstream apoptotic signals .
  • Antioxidant Activity : Some studies suggest that related compounds can also exhibit antioxidant properties, which may counteract oxidative stress in cells, further supporting their therapeutic potential against cancer and neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindings
Study 1Demonstrated significant cytotoxic effects on HepG2 liver cancer cells via ROS-mediated pathways.
Study 2Found antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting potential for infection treatment.
Study 3Investigated the neuropharmacological effects, suggesting modulation of serotonin receptors which could aid in treating anxiety and depression.

Q & A

Q. What are the optimal synthetic routes for (4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-1H-pyrazol-3-yl)methanone?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, benzo[d]thiazole derivatives are often prepared by cyclizing 2-aminothiophenol derivatives with carbonyl-containing intermediates under reflux in ethanol or acetic acid . Piperazine coupling may involve nucleophilic substitution or amidation, as seen in analogous compounds where hydrazine derivatives react with ketones or aldehydes in the presence of glacial acetic acid . Purification typically involves recrystallization from ethanol or DMF/EtOH mixtures .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the presence of key functional groups (e.g., ethoxy, isopropyl, and piperazine protons) . High-Resolution Mass Spectrometry (HRMS) is critical for verifying molecular weight and elemental composition (e.g., C, H, N percentages) . Chromatographic methods like HPLC with UV detection can assess purity (>95% recommended for biological assays) .

Q. What are the solubility and formulation considerations for in vitro assays?

  • Methodological Answer : The compound’s solubility depends on substituents: the ethoxy group enhances lipophilicity, while the piperazine ring may improve aqueous solubility in acidic buffers. Pre-formulation studies should test solvents like DMSO (for stock solutions) and aqueous buffers (pH 4–7). Stability under assay conditions (e.g., 37°C) must be monitored via HPLC to detect degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : SAR studies require synthesizing analogs with targeted modifications:
  • Benzo[d]thiazole moiety : Replace the ethoxy group with methoxy or halogens to assess electronic effects .
  • Piperazine linker : Vary alkyl chain lengths or introduce methyl groups to probe steric effects .
  • Pyrazole ring : Test substituents (e.g., trifluoromethyl vs. isopropyl) for hydrophobic interactions .
    Biological screening (e.g., enzyme inhibition or receptor binding) should correlate structural changes with activity trends.

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamerism in the piperazine ring) or impurities. Strategies include:
  • Variable-temperature NMR to identify conformational exchange .
  • 2D NMR (COSY, HSQC) to confirm connectivity and assign ambiguous peaks .
  • Repetition under anhydrous conditions to rule out solvent or moisture artifacts .

Q. What computational methods are suitable for predicting binding modes or metabolic stability?

  • Methodological Answer :
  • Docking studies : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Focus on the benzo[d]thiazole and pyrazole moieties as potential pharmacophores .
  • DFT calculations : Optimize geometry and compute electrostatic potential maps to predict reactivity or metabolic sites (e.g., ethoxy demethylation) .
  • MD simulations : Assess piperazine flexibility in aqueous vs. lipid environments to model membrane permeability .

Q. How to design in vitro assays to evaluate target selectivity?

  • Methodological Answer :
  • Panel-based screening : Test against related targets (e.g., kinase isoforms or receptor subtypes) at 1–10 µM concentrations.
  • Counter-screening : Include off-target assays (e.g., cytochrome P450 enzymes) to identify promiscuity .
  • Cellular assays : Use engineered cell lines (e.g., CRISPR-modified) to isolate pathway-specific effects .

Q. What strategies optimize reaction yields for scale-up synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., ethanol vs. acetonitrile), and stoichiometry to maximize yield .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for cyclization steps .
  • Flow chemistry : Implement continuous processes for exothermic reactions (e.g., thiazole formation) to improve control and reproducibility .

Key Considerations for Researchers

  • Contradictory Evidence : Discrepancies in biological activity between similar compounds (e.g., pyrazole vs. imidazole derivatives) may arise from assay conditions or impurity profiles. Always cross-validate with orthogonal methods .
  • Advanced Characterization : For crystallography, grow single crystals via slow evaporation in ethanol/water mixtures .

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